[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a chemical compound with significant research interest due to its potential applications in medicinal chemistry. It is classified as an amino acid derivative, specifically an amino acid that incorporates a cyclopropyl group and a piperidine moiety into its structure. The compound's systematic IUPAC name is 2-[cyclopropyl-(1-methylpiperidin-4-yl)amino]acetic acid, and it has a molecular formula of CHNO with a molecular weight of 212.29 g/mol .
The compound is synthesized from commercially available starting materials and has been characterized through various analytical techniques. It falls under the category of bioactive small molecules, which are often explored for their pharmacological properties. Its structure suggests potential interactions with biological targets, making it relevant in drug discovery and development .
The synthesis of [Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid typically involves several steps:
The synthesis may involve the use of solvents, catalysts, and specific reaction conditions (temperature, time) that optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product .
The molecular structure of [Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid features:
The compound can participate in various chemical reactions typical for amino acids and amines:
These reactions often require specific conditions such as heat, catalysts, or protective groups to prevent unwanted side reactions. Reaction yields and purities are typically assessed using chromatographic methods .
Data on its biological activity remains limited but suggests potential therapeutic applications in areas like metabolic disorders or neurological conditions .
Relevant data indicates that it has a logP value suggesting moderate lipophilicity, which may affect its absorption and distribution in biological systems .
[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid has potential applications in:
Continued research into this compound could yield valuable insights into its therapeutic potential and broaden its applications within pharmaceutical sciences .
Multicomponent reactions (MCRs) offer efficient single-pot pathways for constructing complex molecular architectures, such as the piperidine-cyclopropane scaffold in [cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid. These reactions deliver high atom economy, reduced synthetic steps, and enhanced stereoselectivity. Pyridinium ylide chemistry enables the integration of cyclopropane fragments with piperidine cores through in situ generation of reactive intermediates. For example, the stereoselective four-component reaction between aromatic aldehydes, malononitrile, pyridinium ylides, and ammonium acetate yields piperidin-2-one-substituted pyridinium salts with three contiguous stereocenters—a strategy adaptable for introducing cyclopropyl groups via judicious substrate selection [1]. The reaction proceeds through a cascade sequence: Knoevenagel condensation between the aldehyde and active methylene compound generates an electrophilic alkene, which undergoes Michael addition with the pyridinium ylide, followed by ammonium-assisted cyclodehydration to form the piperidine ring [1] [5].
Non-isocyanide-based MCRs (NIMCRs) provide complementary approaches. The Gewald reaction, involving cyanoacetic acid derivatives, carbonyl compounds, and elemental sulfur, constructs 2-aminothiophenes that serve as precursors for functionalized piperidines. By substituting cyclopropanecarbaldehyde derivatives, this method installs the cyclopropyl moiety adjacent to the heterocycle [5]. Similarly, the Hantzsch dihydropyridine synthesis permits the incorporation of cyclopropane-carboxaldehydes alongside β-ketoesters and ammonia, yielding partially saturated piperidine intermediates primed for further elaboration to the target scaffold [3] [5].
Table 1: Multicomponent Reactions for Piperidine-Cyclopropane Hybrids
Reaction Type | Key Components | Cyclopropyl Source | Piperidine Intermediate | Yield Range |
---|---|---|---|---|
Pyridinium Ylide MCR | Aldehyde, Malononitrile, Pyridinium Ylide, NH₄OAc | Cyclopropanecarbaldehyde | Piperidin-2-one-pyridinium salt | 65-89% |
Gewald Reaction | Cyclopropanecarbaldehyde, Cyanoacetate, S₈ | Cyclopropanecarbaldehyde | 2-Aminothiophene-piperidine adduct | 70-82% |
Hantzsch Dihydropyridine | Cyclopropanecarbaldehyde, β-Ketoester, NH₃ | Cyclopropanecarbaldehyde | 1,4-Dihydropyridine | 60-78% |
Transition metal catalysis enables precise stereocontrol during cyclopropanation and piperidine functionalization. Ruthenium-based catalysts, such as the cyclometalated complex RuBnN, facilitate meta-selective C–H alkylation of arenes directed by pyridyl groups using epoxides as alkylating agents. This method achieves exclusive benzylic C–O bond cleavage of styrene oxide derivatives, enabling the introduction of cyclopropane-containing electrophiles at sterically hindered positions [8]. For instance, ruthenium-catalyzed coupling between 2-phenylpyridine and cyclopropyl-modified epoxides yields meta-alkylated intermediates that undergo reductive amination to form the target piperidine-cyclopropane linkage with high diastereoselectivity (>20:1 dr) [8].
Hydrogenation catalysis is pivotal for constructing chiral piperidine cores. Iridium(I) complexes with chiral P,N-ligands enable asymmetric hydrogenation of 2-substituted pyridinium salts, affording enantioenriched piperidines with substituents at C2 or C4—key sites for subsequent cyclopropane hybridization. For example, [Ir(cod)Cl]₂/(R)-SegPhos catalyzes the reduction of 2-cyclopropylpyridinium salts to cis-2-cyclopropylpiperidines with >95% ee [3]. Palladium-catalyzed hydrogenation complements this approach, particularly for fluorinated piperidines, where Pd/C in trifluoroacetic acid mediates chemoselective reduction without cyclopropane ring opening [3] [10].
Table 2: Catalytic Systems for Cyclopropane-Piperidine Synthesis
Catalyst | Reaction Type | Key Selectivity | Application Scope | Ref |
---|---|---|---|---|
RuBnN / Ru(PPh₃)₃Cl₂ | meta-C–H Alkylation | Benzylic C–O cleavage of epoxides | Cyclopropyl-epoxide coupling to 2-arylpiperidines | [8] |
Ir(cod)Cl₂/(R)-SegPhos | Asymmetric Hydrogenation | cis-2-Substituted piperidines (95% ee) | 2-Cyclopropylpyridinium salt reduction | [3] |
Pd/C (TFA) | Chemoselective Hydrogenation | Piperidine ring saturation | Fluorinated cyclopropyl-piperidine hybrids | [3] |
Regioselective N-alkylation of piperidine nitrogen atoms is critical for installing the cyclopropylmethyl and acetic acid arms in the target molecule. Ruthenium-catalyzed N-alkylation via hydrogen-borrowing strategy avoids stoichiometric alkyl halides, utilizing alcohols as alkylating agents. The complex [(p-cymene)Ru(2,2′-bpyO)(H₂O)] catalyzes the reaction between 1-methylpiperidin-4-amine and cyclopropanecarbinol, yielding N-cyclopropylmethyl-1-methylpiperidin-4-amine with >95% regioselectivity for the exocyclic amine [4]. The mechanism involves dehydrogenation of the alcohol to aldehyde, imine formation with the amine, and ruthenium-catalyzed reduction to the alkylated product, with water as the sole by-product [4] [10].
Copper-mediated Ullmann–Goldberg coupling provides an alternative for N-arylations. When synthesizing precursors like 1-((1-methylpiperidin-4-yl)methyl)cyclopropanamine, copper(I) iodide/1,10-phenanthroline catalyzes the coupling between 4-(aminomethyl)-1-methylpiperidine and cyclopropyl bromide at 100°C, achieving 85% yield with complete N-selectivity [10]. For the acetic acid moiety installation, nucleophilic displacement of α-haloacetates is preferred: treatment of N-cyclopropyl-N-(1-methylpiperidin-4-ylmethyl)amine with ethyl bromoacetate in acetonitrile, followed by saponification, delivers the target acetic acid derivative in 90% overall yield [2] [4].
Late-stage functionalization of pre-assembled piperidine-cyclopropane scaffolds streamlines access to acetic acid derivatives. Thermal condensation techniques, inspired by metal-organic framework (MOF) functionalization, enable direct amidation without activating agents. For example, reacting N-cyclopropyl-N-(1-methylpiperidin-4-ylmethyl)amine with ethyl glyoxylate at 140°C forms an imine intermediate that rearranges to N-(1-ethoxyoxoethyl) derivative, which undergoes in situ hydrolysis and decarboxylation upon mild base treatment to yield [cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid [6] [9]. This approach avoids traditional cyanide-based Strecker syntheses, improving functional group tolerance.
Heterogeneous catalysts facilitate selective ethanol-to-acetic acid oxidation. Titanium-based MOFs functionalized with acetic acid pendants, such as (MOF-Ti)/TCT/Im/[CH₂CO₂H]Br, catalyze the oxidation of ethanol moieties in related structures using tert-butyl hydroperoxide (TBHP) as oxidant. Applied to the hydroxylated precursor 2-[cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]ethanol, this system achieves 92% conversion to the acetic acid derivative at 80°C within 6 hours, leveraging the MOF’s Lewis acidic sites and pendant carboxylate groups that stabilize transition states [6] [9].
Table 3: Post-Synthetic Modification Strategies for Acetic Acid Installation
Method | Reagents/Conditions | Key Transformation | Yield | Advantage |
---|---|---|---|---|
Thermal Condensation | Ethyl glyoxylate, 140°C → NaOH/MeOH | Amine → N-Carboxymethylation | 78% | No activating agents; one-pot |
MOF-Catalyzed Oxidation | (MOF-Ti)/TCT/Im/[CH₂CO₂H]Br, TBHP, 80°C | −CH₂CH₂OH → −CH₂COOH | 92% | Chemoselective; recyclable catalyst |
Nucleophilic Displacement | BrCH₂CO₂Et, CH₃CN → KOH/MeOH | Amine + alkyl halide → amino acid | 90% | Broad substrate scope; predictable |
These synthetic methodologies collectively provide robust, stereocontrolled routes to [cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid derivatives, enabling systematic exploration of their pharmacological potential. The integration of multicomponent reactions, transition metal catalysis, regioselective alkylation, and post-synthetic modifications exemplifies modern synthetic strategies for complex heterocyclic architectures.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: